2-(Trifluoromethyl)oxazol-4-amine
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Overview
Description
2-(Trifluoromethyl)oxazol-4-amine is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a trifluoromethyl group at the 2-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)oxazol-4-amine typically involves the incorporation of fluorine atoms or fluoroalkyl groups into the oxazole ring. One common method is the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom using potassium fluoride in the presence of a catalytic amount of 18-crown-6 . Another approach involves the radical trifluoromethylation of oxazole derivatives using CF3I and a Fenton reagent comprising FeSO4 or ferrocene and H2O2 as a catalyst in dimethylsulfoxide (DMSO) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)oxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 2- or 4-position of the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like potassium fluoride (KF) and N-fluorobenzenesulfonimide are employed for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Fluorinated oxazole derivatives.
Scientific Research Applications
2-(Trifluoromethyl)oxazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)oxazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)phenyl oxazole
- 2-(Trifluoromethyl)thiazole
- 2-(Trifluoromethyl)selenazole
Comparison: 2-(Trifluoromethyl)oxazol-4-amine is unique due to the presence of both the trifluoromethyl group and the amine group on the oxazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the amine group provides sites for further functionalization .
Properties
Molecular Formula |
C4H3F3N2O |
---|---|
Molecular Weight |
152.07 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1,3-oxazol-4-amine |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)3-9-2(8)1-10-3/h1H,8H2 |
InChI Key |
WCNNFAMWJLDIGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)C(F)(F)F)N |
Origin of Product |
United States |
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